molecular formula C18H14O6 B019757 5-Hydroxy-7-acetoxy-8-methoxyflavone CAS No. 95480-80-1

5-Hydroxy-7-acetoxy-8-methoxyflavone

Cat. No.: B019757
CAS No.: 95480-80-1
M. Wt: 326.3 g/mol
InChI Key: QDRDFENYJDAHOT-UHFFFAOYSA-N
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Description

5-Hydroxy-7-acetoxy-8-methoxyflavone: is a flavonoid compound known for its diverse biological activities. It is a derivative of flavone, a class of compounds widely distributed in the plant kingdom. This compound is recognized for its potential therapeutic properties, including anti-inflammatory, antioxidant, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-acetoxy-8-methoxyflavone typically involves the acetylation of 5-hydroxy-8-methoxyflavone. The process includes the following steps:

    Starting Material: 5-Hydroxy-8-methoxyflavone.

    Acetylation: The hydroxyl group at position 7 is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Hydroxy-7-acetoxy-8-methoxyflavone can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.

    Reduction: The compound can be reduced to its corresponding dihydroflavone derivative.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry:

    Antioxidant Studies: 5-Hydroxy-7-acetoxy-8-methoxyflavone is used in studies to evaluate its antioxidant properties and its ability to scavenge free radicals.

Biology:

    Enzyme Inhibition: The compound has been studied for its inhibitory effects on enzymes such as sialidase, which is involved in various biological processes.

Medicine:

    Anti-inflammatory: Research has shown that this compound exhibits significant anti-inflammatory activity, making it a potential candidate for treating inflammatory diseases.

    Antiviral: The compound has demonstrated activity against certain viruses, including the influenza virus.

Industry:

Comparison with Similar Compounds

    5-Hydroxy-7-methoxyflavone: Lacks the acetoxy group at position 7.

    7-Acetoxyflavone: Lacks the hydroxyl and methoxy groups at positions 5 and 8, respectively.

    5,7-Diacetoxy-8-methoxyflavone: Contains an additional acetoxy group at position 5.

Uniqueness:

    5-Hydroxy-7-acetoxy-8-methoxyflavone: is unique due to its specific substitution pattern, which contributes to its distinct biological activities. .

Properties

IUPAC Name

(5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O6/c1-10(19)23-15-9-13(21)16-12(20)8-14(11-6-4-3-5-7-11)24-18(16)17(15)22-2/h3-9,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRDFENYJDAHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C2=C(C(=C1)O)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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